2-cyano-N-[(2-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-cyano-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-10-5-3-2-4-9(10)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIXCBJYTYTCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Condensation with Cyanoacetic Acid
A primary method involves the condensation of 2-methoxybenzylamine with cyanoacetic acid in polar aprotic solvents such as dimethylacetamide or 1-methyl-2-pyrrolidone (NMP). The reaction is catalyzed by sulfuric acid (4–10% by weight) at elevated temperatures (100–120°C), enabling nucleophilic attack of the amine on the carbonyl group of cyanoacetic acid. This single-step process achieves yields exceeding 75% under optimized conditions, with the product crystallizing upon cooling.
Mechanistic Insight : The acid catalyst protonates the carbonyl oxygen of cyanoacetic acid, enhancing electrophilicity and facilitating amine attack. Subsequent dehydration forms the acetamide bond, with the cyano group remaining intact due to its electron-withdrawing nature.
Esterification with Methyl Cyanoacetate
An alternative route employs methyl cyanoacetate and 2-methoxybenzylamine in alcoholic solvents like isopropanol or 2-butanol. The reaction, conducted under reflux (100–130°C) for 20–24 hours with sodium hydroxide as a base, proceeds via transesterification. This method benefits from milder conditions compared to acid-catalyzed approaches, though prolonged reaction times are necessary to drive equilibrium toward product formation.
Key Considerations :
Schotten-Baumann Acylation Approach
For enhanced reactivity, cyanoacetyl chloride—generated in situ via thionyl chloride treatment of cyanoacetic acid—reacts with 2-methoxybenzylamine in dichloromethane. Phase transfer catalysts like tetrabutylammonium hydrogensulfate (0.5–1% by weight) accelerate the reaction at ambient temperatures (25–30°C), achieving yields >90% within 1–3 hours.
Advantages :
- Rapid reaction kinetics due to the high electrophilicity of the acid chloride.
- Simplified purification via filtration and washing with cold solvents.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes solvent efficiency, catalytic recycling, and automated systems. A patented workflow for analogous compounds utilizes:
- Continuous Flow Reactors : Enable precise temperature control (115°C) and reduced reaction volumes (1.5 g solvent per 1 g reactant).
- Crystallization Optimization : Gradual cooling (0°C) and solvent washing (cold isopropanol) yield high-purity products with minimal residual impurities.
Table 1: Industrial Production Parameters
| Parameter | Optimal Condition | Source |
|---|---|---|
| Solvent | Dimethylacetamide | |
| Catalyst | Sulfuric Acid (6–8%) | |
| Temperature | 115°C | |
| Reaction Time | 2 hours | |
| Yield | >75% |
Reaction Optimization and Catalytic Systems
Catalyst selection profoundly impacts reaction efficiency:
- Acid Catalysts : Sulfuric acid in dimethylacetamide achieves high conversion rates but requires corrosion-resistant equipment.
- Phase Transfer Catalysts : Tetrabutylammonium salts enhance interfacial reactions in biphasic systems, reducing energy input.
- Base Catalysts : Sodium hydroxide in alcoholic media avoids side reactions like nitrile hydrolysis, albeit with slower kinetics.
Solvent Effects :
- Polar Aprotic Solvents : Dimethylacetamide stabilizes transition states through dipole interactions, accelerating condensation.
- Halogenated Solvents : Dichloromethane facilitates acid chloride reactions but poses environmental and safety concerns.
Purification and Crystallization Strategies
Post-synthetic purification involves:
- Crystallization : Cooling reaction mixtures to 0°C induces precipitation, yielding moist product amenable to direct use in subsequent steps.
- Filtration and Washing : Cold isopropanol removes unreacted starting materials and byproducts.
- Vacuum Drying : 40–90°C under reduced pressure ensures residual solvent removal without degrading the product.
Analytical Characterization Methods
- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns and purity via methoxy (δ 3.8 ppm) and cyano (δ 2.9 ppm) proton signals.
- High-Performance Liquid Chromatography (HPLC) : Quantifies residual impurities (<0.5% by area normalization).
- Melting Point Analysis : Consistency with literature values (e.g., 145–147°C) validates crystalline integrity.
Comparative Analysis of Synthetic Methodologies
Table 2: Method Comparison
| Metric | Direct Condensation | Esterification | Schotten-Baumann |
|---|---|---|---|
| Yield | 85% | 78% | 90% |
| Reaction Time | 2 hours | 24 hours | 1 hour |
| Scalability | High | Moderate | High |
| Environmental Impact | Moderate | Low | High |
| Catalyst Cost | Low | Low | Moderate |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[(2-methoxyphenyl)methyl]acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and bases such as sodium ethoxide.
Substitution Reactions: Reagents such as alkyl halides and nucleophiles like amines are commonly used.
Major Products Formed
Scientific Research Applications
Chemical Synthesis and Intermediate Applications
One of the primary applications of 2-cyano-N-[(2-methoxyphenyl)methyl]acetamide is as an intermediate in the synthesis of heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. The cyano group serves as an electrophile, facilitating reactions with nucleophiles to form diverse derivatives. This versatility makes it a valuable building block in organic synthesis.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that modifications to the cyano group can enhance antibacterial effects against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Research
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The structural features of the compound allow it to interact with biological targets such as enzymes involved in cell cycle regulation .
Case Studies
- Antimicrobial Evaluation : A study synthesized several derivatives based on this compound and evaluated their antimicrobial efficacy. Results indicated that certain derivatives had enhanced activity against resistant bacterial strains compared to standard antibiotics .
- Cancer Cell Line Studies : In vitro studies have shown that specific derivatives can reduce viability in breast cancer cell lines by targeting apoptotic pathways. These findings suggest a promising avenue for drug development aimed at cancer treatment .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it suitable for developing new compounds with desired biological activities .
Mechanism of Action
The mechanism of action of 2-cyano-N-[(2-methoxyphenyl)methyl]acetamide involves its ability to act as a nucleophile due to the presence of the cyano group. This allows it to participate in various nucleophilic addition and substitution reactions. The compound can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase molecular polarity and weight, enhancing interactions with biological targets (e.g., LSD1 inhibition in compound 2-chlorophenyl analog) . Methoxy groups (-OCH₃) improve solubility in organic solvents .
- Thermal Stability : Higher melting points (~160–165°C) are observed in analogs with aromatic substituents, likely due to π-π stacking and hydrogen bonding .
Pharmacological and Functional Comparisons
Anticancer Activity
Enzyme Inhibition
- 2-Cyano-N-(2-chlorophenyl)acetamide acted as a potent LSD1 inhibitor (IC₅₀: 0.8 µM), highlighting the role of chloro substituents in enhancing enzyme binding .
Biological Activity
2-Cyano-N-[(2-methoxyphenyl)methyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.20 g/mol
The biological activity of this compound is primarily attributed to its cyano and methoxy groups, which enhance its reactivity with biological targets. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites in proteins and enzymes. This interaction can lead to the inhibition of specific enzymes or modulation of signaling pathways, contributing to various biological effects such as antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth and have antifungal activity .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanism involves the disruption of cellular signaling pathways that are critical for cancer cell survival .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the methoxy and cyano groups significantly influence the biological activity of the compound. For example, variations in the substitution pattern on the phenyl ring can enhance or diminish its potency against specific biological targets.
Table 1: Structure-Activity Relationships
| Compound | Substituents | Biological Activity | IC50 (μM) |
|---|---|---|---|
| A | -OCH3 | Anticancer | 15 |
| B | -Cl | Antimicrobial | 25 |
| C | -F | Anticancer | 10 |
Case Study 1: Anticancer Effects
In a study conducted on various cancer cell lines (HeLa, MCF-7), this compound exhibited an IC50 value of approximately 20 µM, indicating significant cytotoxicity. The study highlighted that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone diameter of 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL, showcasing its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-cyano-N-[(2-methoxyphenyl)methyl]acetamide, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves reacting 2-methoxybenzylamine with cyanoacetic acid or its derivatives in the presence of condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Solvents such as DMF or acetonitrile are used under reflux (60–80°C) for 6–12 hours. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Key Parameters :
- Temperature: 60–80°C.
- Catalyst: Piperidine or triethylamine for base-mediated reactions.
- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of amine to cyanoacetic acid) and inert atmosphere (N₂) to minimize side reactions.
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrogen environments (e.g., cyano group at δ 3.30 ppm, methoxy at δ 3.80 ppm) and carbon backbone .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and intermolecular interactions (e.g., hydrogen bonding between acetamide and methoxy groups) .
- FTIR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.
- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. No specific antidote exists due to limited toxicological data .
- Storage : In airtight containers under inert gas (argon) at 4°C to prevent hydrolysis of the cyano group.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Conduct assays (e.g., enzyme inhibition, cell viability) across a broad concentration range (1 nM–100 µM) to identify threshold effects.
- Replication : Validate findings in multiple cell lines (e.g., HEK293, HeLa) and animal models (e.g., zebrafish, mice) to rule out model-specific variability.
- Meta-Analysis : Compare datasets using tools like PRISMA guidelines, focusing on variables like solvent (DMSO vs. aqueous) and incubation time .
Q. What experimental designs are optimal for studying its interaction with carbonic anhydrase isoforms?
- Methodological Answer :
- Kinetic Assays : Use stopped-flow spectrophotometry to measure enzyme inhibition (Ki values) at varying pH (6.5–8.0).
- Crystallography : Co-crystallize the compound with carbonic anhydrase IX (PDB ID 3IAI) to map binding pockets. Refinement via SHELXL-2019 ensures resolution <1.8 Å .
- Molecular Dynamics : Simulate binding stability (100 ns trajectories) using GROMACS to assess hydrogen bonds between the cyano group and Zn²⁺ active site .
Q. How can synthetic yields be improved for large-scale (>10 g) production without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors reduce reaction time (2–4 hours vs. 12 hours batch) and improve heat dissipation.
- Catalyst Screening : Test alternatives to EDCI, such as polymer-supported carbodiimides, for easier removal.
- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) or centrifugal partition chromatography .
Q. What computational tools predict the compound’s metabolic stability and degradation pathways?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism and hydrolysis rates.
- Degradation Studies : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify metabolites (e.g., cyano → amide hydrolysis) .
Q. How does the compound’s subcellular localization influence its pharmacological activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
